2-(2-Aminophenyl)acetonitrile hydrochloride
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Description
Scientific Research Applications
Summary of the Application
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of
3. Chemical Research
Summary of the Application
2-(4-Aminophenyl)-2-(phenyl)-acetonitrile hydrochloride is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical research applications due to its unique properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context .
Results or Outcomes
The results or outcomes obtained can also vary greatly depending on the specific research context .
4. Antimicrobial and Antioxidant Agents
Summary of the Application
2-(2-aminophenyl)benzothiazole, a compound related to 2-(2-Aminophenyl)acetonitrile, has shown significant antimicrobial and antioxidant activity .
Methods of Application or Experimental Procedures
The compound was tested against various bacterial strains, and the inhibition activity was measured .
Results or Outcomes
Compounds related to 2-(2-Aminophenyl)acetonitrile showed the highest inhibition activity with lowest MIC values of 12.5 μg/mL against all bacterial stains .
5. Electrochemical Conversions
Summary of the Application
Acetonitrile, a compound related to 2-(2-Aminophenyl)acetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context .
Results or Outcomes
The results or outcomes obtained can also vary greatly depending on the specific research context .
6. Anticancer Activity
Summary of the Application
Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have shown significant in vitro and in vivo anticancer activity .
Methods of Application or Experimental Procedures
The compounds were tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2) .
Results or Outcomes
The cytotoxic effect of the Ru (III) complex is shown to correlate with the ability of the Ru (III) complex to induce apoptosis and to cause cell-cycle arrest in the G2/M phase . Notably, both compounds were inactive in the noncancerous cell line . The anticancer effect of the complex has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model . Significantly, the activity of the complex was more pronounced in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .
properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSADCQSPBRYJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675548 |
Source
|
Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenyl)acetonitrile hydrochloride | |
CAS RN |
40943-70-2 |
Source
|
Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.